molecular formula C18H15N3O4 B10967498 (2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one

(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B10967498
M. Wt: 337.3 g/mol
InChI Key: DDMMTQZZFBNCOL-SOFGYWHQSA-N
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Description

(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(3-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(3-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 5-(3-nitrophenyl)-2-furyl ketone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(3-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(3-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(3-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring may also play a role in binding to proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-3-[5-(3-NITROPHENYL)-2-FURYL]-2-PROPEN-1-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(E)-1-(2-ethylpyrazol-3-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C18H15N3O4/c1-2-20-16(10-11-19-20)17(22)8-6-15-7-9-18(25-15)13-4-3-5-14(12-13)21(23)24/h3-12H,2H2,1H3/b8-6+

InChI Key

DDMMTQZZFBNCOL-SOFGYWHQSA-N

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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